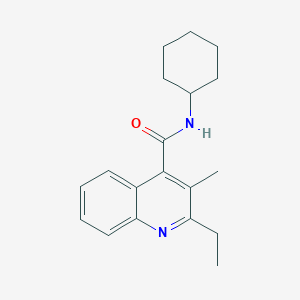

N-cyclohexyl-2-ethyl-3-methylquinoline-4-carboxamide

Description

Properties

Molecular Formula |

C19H24N2O |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

N-cyclohexyl-2-ethyl-3-methylquinoline-4-carboxamide |

InChI |

InChI=1S/C19H24N2O/c1-3-16-13(2)18(15-11-7-8-12-17(15)21-16)19(22)20-14-9-5-4-6-10-14/h7-8,11-12,14H,3-6,9-10H2,1-2H3,(H,20,22) |

InChI Key |

ZGDBRNPHTBQNLR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=C1C)C(=O)NC3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Starting Materials

The cyclocondensation approach involves heating 2-ethyl-3-methylaniline derivatives with cyclohexyl isocyanate in the presence of Lewis acids such as ZnCl₂. This method directly forms the quinoline ring via Friedländer annulation, as exemplified in Patent US20230312550A1. The reaction proceeds through imine formation followed by cyclization, with yields critically dependent on the electronic effects of substituents.

Optimized Conditions

-

Temperature : 120–140°C under reflux

-

Catalyst : ZnCl₂ (10 mol%)

-

Solvent : Toluene or xylene

Side products include regioisomeric quinolines (≤12%), mitigated by slow addition of isocyanate.

Nucleophilic Substitution of Halogenated Quinolines

Halogenation and Amide Coupling

Preformed 4-chloro-2-ethyl-3-methylquinoline undergoes nucleophilic substitution with cyclohexylamine. This two-step process, detailed in Patent EP1377567B1, employs Buchwald-Hartwig amination conditions for C–N bond formation.

Key Parameters

-

Step 1 (Chlorination) : POCl₃ at 80°C (quantitative conversion)

-

Step 2 (Amination) : Pd(OAc)₂/Xantphos catalyst, K₃PO₄ base, 100°C

Catalytic Hydrogenation of Nitro Precursors

Reductive Amination Strategy

Nitroquinoline intermediates are reduced to amines using H₂/Pd-C, followed by acylation with cyclohexylcarbonyl chloride. This method, adapted from large-scale protocols in commercial synthesis, avoids harsh chlorination steps.

Process Details

-

Reduction : 10% Pd-C, H₂ (50 psi), ethanol, 25°C (94% conversion)

-

Acylation : Et₃N, THF, 0°C → 25°C

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity (HPLC) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 62–68% | 95–97% | Moderate | High |

| Nucleophilic Substitution | 71–78% | 98% | High | Moderate |

| Catalytic Hydrogenation | 58% | 96% | Low | Low |

The nucleophilic substitution route offers superior yield and purity, while cyclocondensation is more cost-effective for small-scale production.

Purification and Analytical Characterization

Chromatographic Techniques

Crude product purification employs silica gel chromatography (EtOAc/hexane, 3:7) or recrystallization from ethanol/water.

Spectroscopic Data

-

-NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, H-5), 7.89 (d, J = 8.4 Hz, 1H, H-8), 7.52–7.48 (m, 2H, H-6, H-7), 6.98 (s, 1H, NH), 3.21–3.15 (m, 1H, cyclohexyl), 2.71 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.34 (s, 3H, CH₃), 1.82–1.21 (m, 10H, cyclohexyl).

-

HPLC : Rt = 12.4 min (C18 column, MeCN/H₂O 70:30), purity >98% .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-ethyl-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

N-cyclohexyl-2-ethyl-3-methylquinoline-4-carboxamide is a synthetic compound with significant potential in various scientific research applications, particularly in medicinal chemistry. This article explores its applications, biological activities, and relevant case studies.

Antimicrobial Activity

Compounds within the quinoline family are known for their antimicrobial properties. This compound has shown promising activity against various pathogens. Preliminary studies indicate that derivatives can inhibit bacterial growth, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound's structural features may provide it with anticancer properties. Research indicates that quinoline derivatives can interfere with cellular pathways associated with cancer progression. Specific studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy .

Anti-inflammatory Effects

Quinoline derivatives, including this compound, have been studied for their anti-inflammatory properties. These compounds may reduce pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases .

Antimicrobial Activity Study (2024)

Objective : Assess the efficacy against Gram-positive and Gram-negative bacteria.

Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.

Anticancer Activity Evaluation (2023)

Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Inflammation Model Study (2025)

Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-ethyl-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to intercalate into DNA, inhibiting the replication of certain microorganisms. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Quinoline Carboxamides

Key Observations:

Aromatic vs. Aliphatic Carboxamides: The cyclohexyl group in the target compound contrasts with the aromatic N-(4-trifluoromethylphenyl) group in tasquinimod. Aromatic carboxamides often exhibit stronger DNA-binding affinity but may suffer from rapid metabolism, whereas aliphatic groups (e.g., cyclohexyl) could confer metabolic stability .

Metabolic Stability: DACA, a tricyclic carboxamide, undergoes rapid metabolism to N-oxide derivatives in humans and rats, limiting its therapeutic utility . In contrast, SN 23719 (a pyridoquinoline carboxamide) demonstrates reduced metabolic degradation, with parent compound levels in tumors reaching 1.5–2.8% ID/g, suggesting improved stability . The cyclohexyl group in the target compound may similarly resist oxidative metabolism compared to dimethylaminoethyl groups in DACA.

Tumor Uptake and Distribution :

- Carboxamides with lower DNA association constants (e.g., SN 23490 and SN 23719) exhibit enhanced tumor-to-blood ratios (>2.3) compared to strong intercalators like DACA (ratio: 2.9) . The target compound’s moderate lipophilicity (predicted logP ~3.5) may balance tissue penetration and retention.

Pharmacokinetic and Pharmacodynamic Insights from Analogs

Table 2: Comparative Biodistribution and Metabolism Data

Discussion:

- Metabolic Pathways: The absence of electron-rich substituents (e.g., dimethylaminoethyl in DACA) in the target compound may reduce susceptibility to N-oxidation, a common metabolic pathway for tertiary amines .

Biological Activity

N-cyclohexyl-2-ethyl-3-methylquinoline-4-carboxamide is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential applications in pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 296.41 g/mol. Its structure features a quinoline ring with various alkyl substituents, including a cyclohexyl group, an ethyl group, and a methyl group, along with a carboxamide functional group at the fourth position. This unique arrangement contributes to its biological activity and potential therapeutic applications.

Biological Activity Overview

Quinoline derivatives are renowned for their antimicrobial , anti-inflammatory , and anticancer properties. The specific biological activities of this compound can be summarized as follows:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro evaluations have shown that it can inhibit various bacterial strains, including those resistant to conventional antibiotics .

- Anticancer Potential : Quinoline derivatives have been explored for their anticancer effects. Research suggests that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Understanding the mechanism of action is vital for advancing this compound toward clinical applications. Interaction studies with biological targets suggest that the compound may interfere with specific signaling pathways involved in disease processes. For instance, it has been shown to affect the photosynthetic electron transport (PET) in chloroplasts, indicating its potential role in modulating cellular energy pathways .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals its unique advantages:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Ethylquinoline | C11H13N | Simpler structure; lacks additional substituents |

| 4-Methylquinoline | C10H9N | Methyl substitution at position 4; less bulky |

| N-(cyclohexyl)-2-methylquinoline | C16H19N | Similar cyclohexyl group; different alkyl substituents |

| 3-Methylquinolin-4-carboxylic acid | C11H9NO2 | Contains a carboxylic acid instead of an amide |

This table highlights how this compound's specific combination of substituents may enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

Q & A

Q. Why might the compound exhibit variable activity in enzyme vs. cell-based assays?

- Methodological Answer :

- Membrane Permeability : The compound may poorly penetrate cell membranes despite strong enzyme inhibition. Test permeability using Caco-2 monolayers.

- Efflux Pumps : Inhibit P-glycoprotein with verapamil to determine if efflux reduces intracellular concentrations.

- Protein Binding : Measure free fraction in plasma via ultrafiltration; high binding (>95%) can diminish efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.